![molecular formula C8H6IN3O B1417717 3-Hydrazono-4-iodoindolin-2-one CAS No. 1198595-66-2](/img/structure/B1417717.png)
3-Hydrazono-4-iodoindolin-2-one
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Overview
Description
3-Hydrazono-4-iodoindolin-2-one is a heterocyclic compound that belongs to the family of indole derivatives. It has a molecular formula of C8H6IN3O and a molecular weight of 287.06 g/mol.
Synthesis Analysis
The synthesis of hydrazonoindolin-2-ones involves the reaction of intermediates with 3-hydrazonoindolin-2-one . The reaction mixture is heated under reflux for several hours, then cooled to room temperature .Molecular Structure Analysis
The molecular structure of 3-Hydrazono-4-iodoindolin-2-one consists of 8 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Cancer Treatment Research
4-iodo-1H-indole-2,3-dione 3-hydrazone: has been studied for its potential applications in cancer treatment. Indole derivatives are known to exhibit properties that can inhibit the growth of cancer cells. The compound’s ability to interact with various biological targets makes it a candidate for the development of new anticancer drugs .
Antimicrobial Activity
Research has indicated that indole derivatives can be effective against a range of microbes. The structural features of 3-diazenyl-4-iodo-1H-indol-2-ol allow it to bind with microbial enzymes or DNA, disrupting their function and leading to the death of the pathogen .
Treatment of Disorders
The compound’s diverse biological activities include the potential to treat various disorders in the human body. Its interaction with biological pathways can be harnessed to develop treatments for conditions that currently lack effective medications .
Synthesis of Alkaloids
Alkaloids, which have significant pharmacological effects, often contain indole moieties. The synthesis of indole derivatives, including 3-Hydrazono-4-iodoindolin-2-one , is crucial for constructing these complex molecules that have applications ranging from analgesics to anti-malarials .
Cycloaddition Reactions
Indole compounds are versatile building blocks in cycloaddition reactions, which are essential for creating diverse heterocyclic frameworks. These reactions are atom-economical and considered green chemistry processes4-iodo-1H-indole-2,3-dione 3-hydrazone can be used to synthesize various biologically relevant heterocycles .
Green Chemistry Applications
The compound’s utility in green synthetic organic chemistry is notable. Its involvement in reactions that are environmentally benign and sustainable makes it an attractive subject for research in the field of green chemistry .
properties
IUPAC Name |
3-diazenyl-4-iodo-1H-indol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O/c9-4-2-1-3-5-6(4)7(12-10)8(13)11-5/h1-3,10-11,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMONCZKZZLXCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=C(N2)O)N=N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazono-4-iodoindolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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